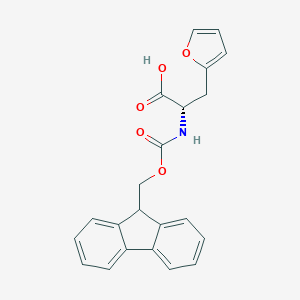
Fmoc-L-2-Furylalanin
Übersicht
Beschreibung
Synthesis Analysis
- McAllister et al. (2011) detailed the synthesis of a phosphohistidine analogue incorporating Fmoc-4-diethylphosphonotriazolylalanine, demonstrating its compatibility with Fmoc-SPPS conditions. The analogue can be deprotected to yield free phosphonic acid-containing peptides (McAllister, Webb, & Nix, 2011).
Molecular Structure Analysis
- The structure of Fmoc-L-2-Furylalanine allows for its incorporation into peptides and impacts its reactivity and stability under various synthesis conditions.
Chemical Reactions and Properties
- Schulz et al. (2004) observed that the furyl group in (2-furyl)-L-alanine-containing peptides is partially degraded to by-products during TFA-mediated deprotection, suggesting sensitivity to specific synthesis conditions (Schulz et al., 2004).
- Deceuninck and Madder (2009) explored peptide labeling using Fmoc-furylalanine, focusing on the oxidative transformation of the furan moiety into a reactive aldehyde for reductive amination (Deceuninck & Madder, 2009).
Wissenschaftliche Forschungsanwendungen
- Fmoc-L-2-Furylalanin wurde zur Herstellung von Hydrogelen verwendet. Insbesondere induziert eine zusätzliche Fmoc-Einheit in di-Fmoc-funktionalisiertem L-Lysin (Fmoc-K(Fmoc)) eine pH-gesteuerte ambidextrische Gelierung. Im Gegensatz zu anderen Fmoc-funktionalisierten Aminosäure-Gelatoren zeigt Fmoc-K(Fmoc) sowohl bei verschiedenen pH-Werten als auch bei der Organogelbildung Gelierung. Die Selbstorganisation von Fmoc-K(Fmoc) wird durch aromatische π–π-Stapelung und Wasserstoffbrückenbindungen angetrieben .
Hydrogel-Bildung
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen Bereichen von der Materialwissenschaft bis hin zu biomedizinischen Anwendungen vielversprechend ist. Forscher erforschen weiterhin sein Potenzial, und seine einzigartigen Eigenschaften machen es zu einer interessanten Verbindung für zukünftige Studien . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, fragen Sie uns gerne!
Safety and Hazards
Zukünftige Richtungen
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .
Wirkmechanismus
Target of Action
Fmoc-L-2-Furylalanine is an alanine derivative . Alanine is one of the simplest amino acids and is involved in the energy-producing breakdown of glucose. As an alanine derivative, Fmoc-L-2-Furylalanine likely interacts with the same biological targets as alanine, including various enzymes and transport proteins.
Biochemical Pathways
Amino acids and their derivatives, like Fmoc-L-2-Furylalanine, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that Fmoc-L-2-Furylalanine may be involved in various biochemical pathways related to energy metabolism and stress response.
Result of Action
It may also influence the secretion of anabolic hormones and the body’s response to exercise and stress .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370317 | |
| Record name | Fmoc-L-2-Furylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159611-02-6 | |
| Record name | Fmoc-L-2-Furylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-furylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



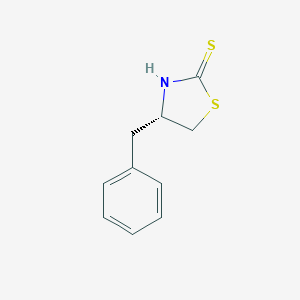
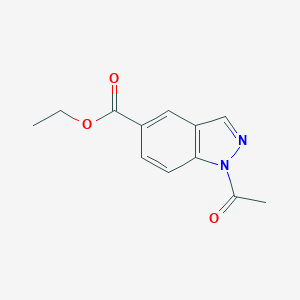
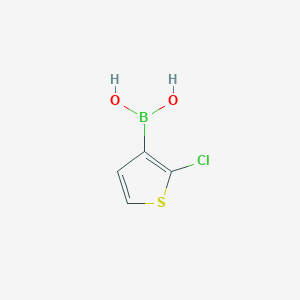



![Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-](/img/structure/B67382.png)
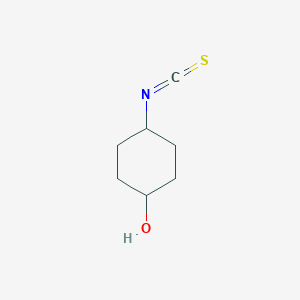



![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

